Cas no 310873-49-5 (2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide)

2-{[(4-Chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic organic compound featuring a thioether linkage and amide functionality, making it a versatile intermediate in pharmaceutical and agrochemical research. Its molecular structure, incorporating both chlorophenyl and methoxyphenyl moieties, offers potential for selective reactivity in medicinal chemistry applications. The compound's stability under standard conditions and well-defined purity profile ensure reproducibility in synthetic pathways. It may serve as a precursor for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. The presence of sulfur and amide groups enhances its utility in cross-coupling reactions and derivatization studies. Suitable for controlled laboratory use with proper handling protocols.
2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide structure
310873-49-5 structure
商品名:2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS番号:310873-49-5
MF:C16H16ClNO2S
メガワット:321.8217420578
CID:5696235
PubChem ID:759438

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • AKOS000606080
    • Oprea1_496303
    • 2-[(4-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
    • SR-01000512408
    • 2-[(4-chlorophenyl)methylsulfanyl]-N-(4-methoxyphenyl)acetamide
    • 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
    • 8H-322S
    • SR-01000512408-1
    • Oprea1_461692
    • 310873-49-5
    • Acetamide, 2-[[(4-chlorophenyl)methyl]thio]-N-(4-methoxyphenyl)-
    • インチ: 1S/C16H16ClNO2S/c1-20-15-8-6-14(7-9-15)18-16(19)11-21-10-12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19)
    • InChIKey: NUCIOKCGONGUES-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CSCC(NC1C=CC(=CC=1)OC)=O

計算された属性

  • せいみつぶんしりょう: 321.0590276g/mol
  • どういたいしつりょう: 321.0590276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630540-25mg
2-((4-Chlorobenzyl)thio)-N-(4-methoxyphenyl)acetamide
310873-49-5 98%
25mg
¥1386.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630540-2mg
2-((4-Chlorobenzyl)thio)-N-(4-methoxyphenyl)acetamide
310873-49-5 98%
2mg
¥536.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630540-10mg
2-((4-Chlorobenzyl)thio)-N-(4-methoxyphenyl)acetamide
310873-49-5 98%
10mg
¥934.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630540-1mg
2-((4-Chlorobenzyl)thio)-N-(4-methoxyphenyl)acetamide
310873-49-5 98%
1mg
¥509.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630540-20mg
2-((4-Chlorobenzyl)thio)-N-(4-methoxyphenyl)acetamide
310873-49-5 98%
20mg
¥1274.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630540-5mg
2-((4-Chlorobenzyl)thio)-N-(4-methoxyphenyl)acetamide
310873-49-5 98%
5mg
¥582.00 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1630540-50mg
2-((4-Chlorobenzyl)thio)-N-(4-methoxyphenyl)acetamide
310873-49-5 98%
50mg
¥1201.00 2024-08-02

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide 関連文献

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamideに関する追加情報

2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide: A Comprehensive Overview

The compound with CAS No 310873-49-5, known as 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and pharmacology. This compound is notable for its unique structure, which combines a sulfanyl group with aromatic substituents, making it a promising candidate for various applications in drug discovery and material science.

Chemical Structure and Synthesis

The molecular structure of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is characterized by a central acetamide group, which serves as a versatile scaffold for attaching other functional groups. The sulfanyl group (-S-) is attached to a methyl-substituted 4-chlorophenyl ring, while the N-terminus of the acetamide is connected to a 4-methoxyphenyl group. This combination of electron-withdrawing and electron-donating groups creates a molecule with unique electronic properties, which are highly desirable in medicinal chemistry.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed various strategies, including nucleophilic substitution and coupling reactions, to optimize the synthesis process. These methods not only enhance the yield but also ensure the purity of the final product, which is critical for its application in biological studies.

Biological Activity and Applications

One of the most exciting aspects of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is its potential as a bioactive compound. Studies have shown that this compound exhibits significant activity against various biological targets, including enzymes involved in inflammatory pathways and receptors associated with neurodegenerative diseases. For instance, recent research has demonstrated its ability to inhibit COX-2 (cyclooxygenase-2), an enzyme closely linked to inflammation and pain.

In addition to its pharmacological applications, this compound has also been explored for its potential in agrochemicals. Its ability to modulate plant growth regulators has led to investigations into its use as a herbicide or fungicide. However, further studies are required to fully understand its efficacy and safety profile in agricultural settings.

Structural Modifications and Optimization

To enhance the bioavailability and efficacy of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide, researchers have been exploring various structural modifications. These include altering the substituents on the phenyl rings or introducing additional functional groups to improve solubility and stability. For example, the replacement of the methoxy group with other electron-donating or withdrawing groups has been shown to significantly alter the compound's pharmacokinetic properties.

Computational chemistry tools have played a pivotal role in guiding these modifications. By using molecular docking studies and quantum mechanical calculations, scientists can predict how structural changes will affect the compound's interaction with biological targets. This approach has greatly accelerated the drug discovery process and reduced reliance on trial-and-error experimentation.

Safety and Toxicological Profile

Understanding the safety profile of 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is crucial for its potential therapeutic applications. Initial toxicological studies have indicated that the compound exhibits low acute toxicity in animal models. However, long-term studies are necessary to assess its potential for chronic toxicity or genotoxicity.

Recent advancements in predictive toxicology have enabled researchers to evaluate the compound's safety using in silico models. These models predict potential adverse effects based on structural similarities to known toxicants or by analyzing physicochemical properties that correlate with toxicity.

Conclusion

In summary, 2-{[(4-chlorophenyl)methyl]sulfanyl}-N-(4-methoxyphenyl)acetamide (CAS No 310873-49-5) is a versatile compound with significant potential in multiple fields. Its unique structure, combined with recent advances in synthetic chemistry and computational modeling, positions it as a promising candidate for drug development and agrochemical applications. Continued research into its biological activity, structural modifications, and safety profile will undoubtedly unlock new opportunities for this intriguing molecule.

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